N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
“N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole derivative . Benzodioxole derivatives are known to possess a broad spectrum of activities, including potential anti-tumor and antiparasitic activity . This compound has been synthesized and evaluated for its cytotoxic activity against various cancer cell lines .
Synthesis Analysis
The synthesis of benzodioxole derivatives involves conventional spectroscopic methods . The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .Molecular Structure Analysis
The molecular structure of “this compound” was characterized via HRMS, 1H-, 13CAPT-NMR, and MicroED .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been analyzed using pyrolysis coupled to a mass spectrometer . All the compounds presented characteristic fragments with the respective masses .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” were analyzed using various techniques. For instance, the IR (FTIR/FTNIR-ATR) analysis demonstrates an amide carbonyl (C=O) at 1666.79 cm−1 .Scientific Research Applications
Synthesis and Biological Evaluation
A study conducted by Butler et al. (2013) explored the synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, which are structurally related to N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide. These compounds were evaluated for their potential as anticancer agents, particularly against the estrogen-positive MCF-7 breast cancer cell line. The study highlighted the cytotoxic effects of specific compounds, indicating their relevance in cancer research and treatment.
Kinetics and Thermodynamics of Oxidation
Research by Asghar et al. (2014) delved into the oxidation of compounds including N,N-dimethylamino benzaldehyde, which is chemically related to the compound . The study provided insights into the kinetics and thermodynamics of these reactions, contributing valuable information to the field of organic chemistry and materials science.
Synthesis for Medical Applications
A paper by Kuo et al. (2001) described an improved synthesis method for a compound structurally similar to this compound, highlighting its potential in medical applications, specifically for the treatment of benign prostatic hyperplasia. This illustrates the compound's relevance in pharmaceutical development.
Antimicrobial and Antifungal Activity
Ghorab et al. (2017) synthesized derivatives of a similar compound and evaluated their antimicrobial and antifungal activities. The study demonstrated interesting activities against various bacteria and fungi, suggesting potential applications in antimicrobial drug development.
Targeting Urokinase Receptor in Cancer Treatment
Wang et al. (2011) conducted virtual screening targeting the urokinase receptor, crucial in cancer metastasis. Their research involved compounds structurally related to this compound, indicating its potential in developing treatments for breast cancer metastasis.
Anti-Tubercular Activity
Research by Nimbalkar et al. (2018) on derivatives of a similar compound demonstrated significant anti-tubercular activity, suggesting its potential use in developing new treatments for tuberculosis.
Mechanism of Action
Target of Action
Similar compounds have been used for the detection of carcinogenic heavy metal ions, such as lead .
Mode of Action
It’s worth noting that similar compounds have been used in the detection of carcinogenic lead ions . These compounds interact with the lead ions, allowing for their detection via a reliable electrochemical approach .
Biochemical Pathways
It’s known that similar compounds have been used in the detection of carcinogenic lead ions , suggesting that they may interact with biochemical pathways related to heavy metal toxicity.
Result of Action
Similar compounds have shown potential as antitumor agents . For instance, one study revealed that a similar compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Action Environment
It’s worth noting that similar compounds have been used in the detection of carcinogenic lead ions , suggesting that they may be sensitive to the presence of certain heavy metals in the environment.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-20(2)15-6-3-13(4-7-15)9-10-19-18(21)14-5-8-16-17(11-14)23-12-22-16/h3-8,11H,9-10,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTDBMYMDIGVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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